4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a bromofuran moiety, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of the Bromofuran Moiety: The bromofuran group can be introduced through a nucleophilic substitution reaction using 2-bromofuran as a starting material.
Thiol Group Addition: The thiol group can be introduced by reacting the intermediate compound with thiourea or other sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromofuran moiety can be reduced to form the corresponding furan derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced furan derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The amino and thiol groups can form hydrogen bonds or covalent bonds with target molecules, leading to changes in their activity or function. The bromofuran moiety can also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(2-methylfuran-3-yl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(2-phenylfuran-3-yl)-1,3,5-triazine-2-thiol
Uniqueness
4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the bromofuran moiety, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5BrN4OS |
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Molecular Weight |
273.11 g/mol |
IUPAC Name |
2-amino-6-(2-bromofuran-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H5BrN4OS/c8-4-3(1-2-13-4)5-10-6(9)12-7(14)11-5/h1-2H,(H3,9,10,11,12,14) |
InChI Key |
DSGWFLACEDWXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C2=NC(=S)N=C(N2)N)Br |
Origin of Product |
United States |
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